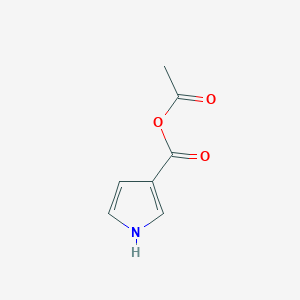

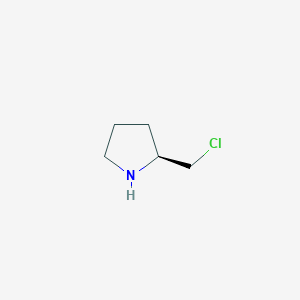

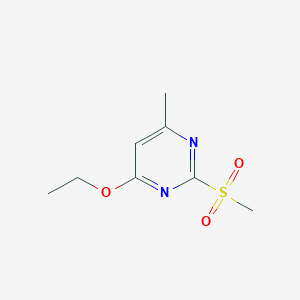

![molecular formula C9H9NO3 B063788 methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-61-2](/img/structure/B63788.png)

methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves a two-step process starting with the Vilsmeier-Haack reaction, leading to the formation of various derivatives. One study outlines the synthesis and reactions of new derivatives of furo[3,2-b]pyrrole, demonstrating the versatility and reactivity of this compound in organic synthesis. Microwave irradiation has been shown to affect the reaction times and yields of these syntheses, indicating the efficiency of modern synthetic methods in optimizing these processes (Zemanová & Gašparová, 2013).

Molecular Structure Analysis

The molecular and crystal structures of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate derivatives have been extensively studied through X-ray diffraction and ab initio calculations. These studies have led to insights into the aromatic character of the furo[3,2-b]pyrrole and its derivatives, emphasizing the topological nature's role in determining aromaticity. This aromaticity significantly influences the stability and chemical reactivity of these compounds (Cyrański et al., 2001).

Chemical Reactions and Properties

Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate participates in various chemical reactions, leading to a wide range of derivatives. These reactions include intramolecular azo coupling, reactions with heterocyclic amines, and the formation of pyrrolo[3,4-c]pyridazine-5-carboxylates. Such diversity in reactivity showcases the compound's utility in synthesizing novel organic molecules with potential applications in material science and pharmacology (Galenko et al., 2016).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis and Derivative Reactions

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been synthesized through a two-step process, leading to derivatives such as furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. These compounds were obtained using Vilsmeier-Haack reaction and subsequent reactions under microwave irradiation or classical heating, showcasing the versatility of this compound in synthesizing a range of derivatives for further applications in chemistry (Zemanová & Gašparová, 2013).

Oxiranylmethyl Derivatives

Further research led to the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, which undergo reactions to produce N-2-hydroxy-3-heteroaminopropyl-substituted compounds. This demonstrates the compound's utility in generating functionally diverse structures, useful in material science and organic synthesis (Krutošíková et al., 2001).

Microwave Irradiation Effects

The impact of microwave irradiation on the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate derivatives was explored. It was found that microwave irradiation could significantly shorten reaction times while maintaining comparable yields, highlighting an efficient method for synthesizing these derivatives (Krutošíková et al., 2000).

Aromaticity and Structural Analysis

Studies on the aromaticity of dihetero analogues of pentalene dianion involving methyl furo[3,2-b]pyrrole-5-carboxylate derivatives utilized X-ray diffraction and ab initio calculations. These studies revealed insights into the aromatic character and stability of the compounds, providing valuable information for designing new materials and molecules (Cyrański et al., 2001).

Antibacterial Activity

Derivatives synthesized from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, such as furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones, were evaluated for their antibacterial activity. This highlights the potential of these compounds in medicinal chemistry and drug development (Zemanov et al., 2017).

Safety and Hazards

“Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P302+P352), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

methyl 4-methylfuro[3,2-b]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHDMNYTHYLWHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)OC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425091 |

Source

|

| Record name | methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164667-61-2 |

Source

|

| Record name | Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164667-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

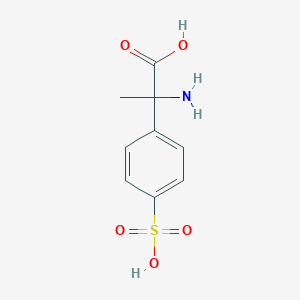

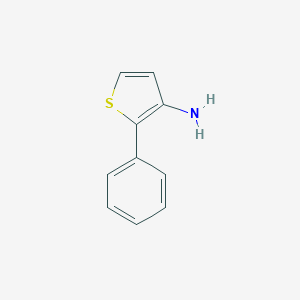

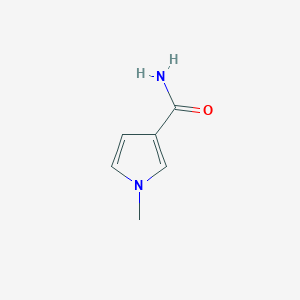

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

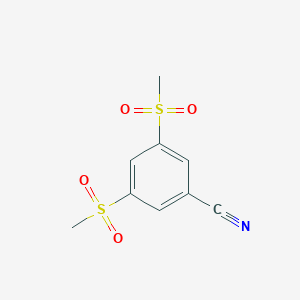

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)